2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a benzimidazole, piperidine, thiadiazole, and acetamide group. These groups are common in many pharmaceuticals and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The benzimidazole and piperidine rings in the compound are likely to contribute to its overall conformation and could potentially influence its interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including those involving their heterocyclic rings .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds incorporating thiadiazole and piperidine units have been synthesized and evaluated for their potential antimicrobial and antifungal activities. For instance, studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiadiazole ring can enhance these activities, indicating potential for the development of new antimicrobial agents (Fadda et al., 2017).
Anticancer Properties
Benzimidazole-thiazole derivatives have been explored for their anticancer activities. The synthesis of compounds containing benzimidazole linked to a thiazole moiety has shown promising results against various cancer cell lines. These studies suggest that such compounds could be potential candidates for further exploration as anticancer agents (Nofal et al., 2014).
Antioxidant and Antitumor Evaluations
Further research into thiadiazole derivatives has uncovered their antioxidant and antitumor potential. Synthesized compounds were evaluated for their ability to inhibit tumor growth and combat oxidative stress, offering insights into their utility as therapeutics in cancer treatment and prevention (Hamama et al., 2013).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds containing piperidine and benzimidazole units have been extensively studied, highlighting the versatility and reactivity of these motifs in creating compounds with potential biological activity. These studies often focus on optimizing the synthetic routes to enhance the desired properties of the compounds, such as solubility, stability, and bioavailability (Goli-Garmroodi et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS2.C2H2O4/c1-2-27-19-23-22-18(28-19)21-17(26)12-24-9-7-14(8-10-24)11-25-13-20-15-5-3-4-6-16(15)25;3-1(4)2(5)6/h3-6,13-14H,2,7-12H2,1H3,(H,21,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQMJAMDVVYJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.